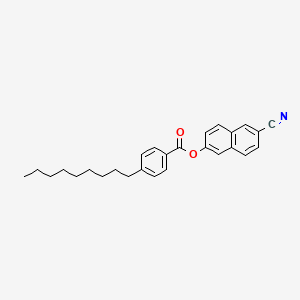
3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one is a quinoline derivative with a unique structure that includes a hydroxyethyl group, a methoxy group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxyquinoline and 4-methylquinoline.
Hydroxyethylation: The hydroxyethyl group is introduced through a reaction with ethylene oxide under basic conditions.
Methoxylation: The methoxy group is introduced using methanol and a suitable catalyst, such as sulfuric acid.
Methylation: The methyl group is introduced using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 3-(2-Carboxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one.
Reduction: this compound alcohol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Hydroxyethyl)-1H-indole: Similar in structure but lacks the methoxy and methyl groups.
8-Methoxyquinoline: Similar in structure but lacks the hydroxyethyl and methyl groups.
4-Methylquinoline: Similar in structure but lacks the hydroxyethyl and methoxy groups.
Uniqueness
3-(2-Hydroxyethyl)-8-methoxy-4-methylquinolin-2(1H)-one is unique due to the presence of all three functional groups (hydroxyethyl, methoxy, and methyl) on the quinoline ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
62594-87-0 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-8-methoxy-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C13H15NO3/c1-8-9-4-3-5-11(17-2)12(9)14-13(16)10(8)6-7-15/h3-5,15H,6-7H2,1-2H3,(H,14,16) |
Clé InChI |
WQGSAEDYRCTBHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC2=C1C=CC=C2OC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)



![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)

![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)

![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)


![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)


